![molecular formula C23H17N3O B2959096 4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde CAS No. 59526-24-8](/img/structure/B2959096.png)
4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde
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Overview
Description
“4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde” is a compound that falls under the category of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A series of phenyl- and alkylthiocarbamides were synthesized by the reaction of 2,9-disubstituted imidazo-[1,2-a]benzimidazoles with phenyl- and alkylisothiocyanates .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds like “this compound” is complex. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives react with isocyanates and isothiocyanates at the heterocycle 3-position to form the corresponding carbamides and thiocarbamides . This is one method for functionalizing these compounds .Scientific Research Applications
Antiproliferative Activity
One area of research has focused on the synthesis of novel compounds for antiproliferative purposes. For instance, a study by Ashok et al. (2020) reported the microwave-assisted synthesis of novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives. These compounds were evaluated for their antiproliferative activity against cancer cell lines, with certain derivatives showing potent activity, highlighting their potential in cancer research (Ashok et al., 2020).
Fluorescence and Spectroscopic Properties
The synthesis and investigation of the fluorescence properties of benzimidazole compounds have also been a significant area of research. Ren et al. (2012) synthesized benzimidazole compounds containing a pyrazole group and performed quantum chemistry calculations to understand their spectroscopic properties and electronic structure. Their findings suggest these compounds have potential applications in time-resolved fluoroimmunoassay and DNA probes due to their stable structure and strong fluorescence (Ren et al., 2012).
Green Chemistry and Catalysis
Research on environmentally friendly synthesis methods has led to the development of efficient procedures for creating benzimidazole derivatives. Saha et al. (2009) presented a simple and efficient method for synthesizing 2-substituted benzimidazoles using an ionic liquid, 1-methyl-3-pentylimidazolium tetrafluoroborate, at room temperature. This method is notable for its lack of organic solvent and the recyclability of the ionic liquid, aligning with principles of green chemistry (Saha et al., 2009).
Synthesis and Structural Analysis
The synthesis of benzimidazole derivatives and the analysis of their structures have been key aspects of research. A study by Shelkar et al. (2013) highlighted the synthesis of substituted benzimidazoles, benzothiazoles, and benzoxazoles using nano ceria as an efficient catalyst. This research contributes to the broader field of heterocyclic chemistry by providing a method for creating compounds with potential biological and chemical applications (Shelkar et al., 2013).
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on the specific functional groups present in the molecule.
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the wide range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be involved .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, reactions at the benzylic position can be influenced by the aromatic stabilization of the ring .
Future Directions
The future directions for research on “4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given the broad range of activities exhibited by imidazole derivatives, these compounds could be promising candidates for the development of new drugs .
properties
IUPAC Name |
4-benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c27-16-21-22(18-11-5-2-6-12-18)24-23-25(15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)26(21)23/h1-14,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJLSRTZTIQXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=C4C=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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